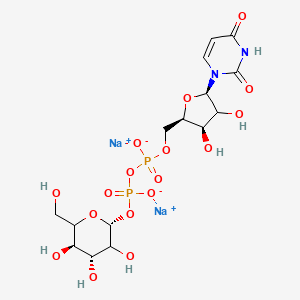

UDP-Galactose (disodium)

Description

Significance of UDP-Galactose as a Nucleotide Sugar Donor

The paramount importance of UDP-Galactose lies in its role as a "activated" form of galactose, ready to be transferred to an acceptor molecule. wikipedia.org This transfer is catalyzed by a class of enzymes known as glycosyltransferases. Without this activation, galactose itself cannot be readily incorporated into growing polysaccharide chains or attached to proteins and lipids.

UDP-Galactose is a central player in several key biological processes:

Glycoprotein Synthesis: It provides the galactose units necessary for the assembly of the glycan portions of glycoproteins. These proteins are vital for a multitude of cellular functions, including cell-to-cell communication and immune responses. ontosight.ai

Glycolipid Synthesis: UDP-Galactose is a precursor for the synthesis of various glycolipids, such as galactocerebrosides, which are integral components of cell membranes, particularly in the nervous system. ontosight.ai

Lactose (B1674315) Synthesis: In mammals, UDP-Galactose is indispensable for the production of lactose, the primary sugar found in milk. The enzyme lactose synthase facilitates the transfer of galactose from UDP-Galactose to glucose. ontosight.ai

The biosynthesis of UDP-Galactose itself is a tightly regulated process, primarily occurring through the Leloir pathway. wikipedia.orgfrontiersin.org In this pathway, galactose is first phosphorylated to galactose-1-phosphate. Subsequently, the enzyme galactose-1-phosphate uridylyltransferase catalyzes a reaction between galactose-1-phosphate and UDP-glucose, yielding UDP-Galactose and glucose-1-phosphate. wikipedia.orgontosight.ai An alternative route for UDP-Galactose synthesis involves the epimerization of UDP-glucose, a reaction catalyzed by the enzyme UDP-glucose 4-epimerase. researchgate.netnih.gov

Overview of UDP-Galactose Centrality in Glycobiology Research

The field of glycobiology, which studies the structure, biosynthesis, and function of glycans (carbohydrate chains), heavily relies on understanding the roles of nucleotide sugars like UDP-Galactose. Its central position as a galactose donor makes it a focal point for research into the mechanisms of glycosylation and the biological significance of the resulting glycoconjugates. ontosight.aitmghig.jp

Researchers utilize UDP-Galactose and its derivatives in various experimental settings. For instance, radiolabeled UDP-Galactose, such as UDP-[³H]galactose, has been instrumental in tracing the biosynthesis and structure of oligosaccharides. nih.gov The availability of synthetic and purified UDP-Galactose allows for in vitro studies of glycosyltransferase activity, helping to elucidate the specificities and kinetics of these enzymes. oup.com

Furthermore, the study of organisms with defects in UDP-Galactose metabolism has provided valuable insights into the consequences of altered glycosylation. For example, research on cell lines deficient in UDP-glucose pyrophosphorylase, an enzyme involved in UDP-glucose synthesis, has demonstrated how the availability of UDP-Galactose can impact glycoconjugate biosynthesis. researchgate.net Similarly, studies on the enzyme UDP-galactose 4'-epimerase (GALE) in various organisms, from humans to Drosophila melanogaster, have highlighted its critical role in maintaining the balance of nucleotide sugar pools and ensuring proper cell surface glycome structure and function. nih.govduke.edunih.gov

The central role of UDP-Galactose in these fundamental processes underscores its importance as a subject of ongoing research, with implications for understanding both normal physiology and the pathophysiology of various diseases.

Historical Context of UDP-Galactose Discovery and Early Research

The discovery of UDP-Galactose is intrinsically linked to the pioneering work of Luis F. Leloir, who was awarded the Nobel Prize in Chemistry in 1970 for his discovery of sugar nucleotides and their role in the biosynthesis of carbohydrates. oup.com His research in the mid-20th century revolutionized the understanding of carbohydrate metabolism.

Leloir and his colleagues elucidated that simple sugars needed to be in an "activated" form to participate in biosynthetic reactions. oup.com This led to the identification of uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) and subsequently UDP-Galactose as key intermediates. oup.com Their work established the "Leloir pathway" of galactose metabolism, a fundamental pathway that describes how galactose is converted into a form that can be readily used by the cell. wikipedia.orgwikipedia.org

Early research focused on delineating the enzymes involved in this pathway, including galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose 4'-epimerase. wikipedia.org These foundational studies laid the groundwork for understanding the genetic basis of galactosemia, a metabolic disorder caused by deficiencies in these enzymes. The initial investigations into UDP-Galactose's function revealed its crucial role as the immediate donor of galactose for the synthesis of lactose in the mammary gland.

The historical significance of UDP-Galactose's discovery lies not only in explaining a key metabolic pathway but also in opening the door to the broader field of glycobiology. It provided the conceptual framework and the molecular tools to investigate the complex processes of glycosylation and the diverse functions of glycoconjugates in health and disease.

Structure

2D Structure

Properties

Molecular Formula |

C15H22N2Na2O17P2 |

|---|---|

Molecular Weight |

610.27 g/mol |

IUPAC Name |

disodium;[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5?,6-,8+,9+,10-,11?,12?,13-,14-;;/m1../s1 |

InChI Key |

PKJQEQVCYGYYMM-WEYCDEQQSA-L |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3C([C@@H]([C@H](C(O3)CO)O)O)O)O)O.[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Udp Galactose

The Leloir Pathway: Primary Route of UDP-Galactose Synthesis

The Leloir pathway represents the main metabolic route for the conversion of galactose into glucose-1-phosphate, a process that also generates UDP-galactose. wikipedia.orgnih.gov This pathway is a conserved process found in a wide range of organisms, from bacteria to humans. nih.gov The pathway involves the sequential action of four key enzymes. eyewiki.org

Galactose Mutarotase (B13386317) (GALM) Function in UDP-Galactose Precursor Formation

The first step in the Leloir pathway is the conversion of β-D-galactose to its α-D-galactose anomer. wikipedia.orgeyewiki.org This reaction is catalyzed by galactose mutarotase (also known as aldose 1-epimerase). wikipedia.org This initial step is crucial because the subsequent enzyme in the pathway, galactokinase, specifically acts on the α-anomer of galactose. nih.gov The enzyme facilitates the interconversion between the two anomeric forms, ensuring a sufficient supply of α-D-galactose for the next stage of the pathway. In humans, two key amino acid residues, Glu 304 and His 170, are critical for the catalytic activity of GALM. wikipedia.org

Galactokinase (GALK) Role in Galactose Phosphorylation for UDP-Galactose Synthesis

Once α-D-galactose is available, it is phosphorylated by galactokinase (GALK) to form galactose-1-phosphate (Gal-1-P). wikipedia.orgwikipedia.org This reaction utilizes a molecule of ATP as the phosphate (B84403) donor. wikipedia.org The phosphorylation of galactose is the committed step in galactose metabolism. wikipedia.org By converting galactose to Gal-1-P, the cell effectively traps the sugar intracellularly and prepares it for the subsequent enzymatic reaction. mdpi.com

Galactose-1-Phosphate Uridylyltransferase (GALT) Mediated UDP-Galactose Generation

The third and pivotal step in the Leloir pathway is the conversion of galactose-1-phosphate to UDP-galactose. This reaction is catalyzed by the enzyme galactose-1-phosphate uridylyltransferase (GALT). wikipedia.orgwikipedia.orgnih.gov GALT facilitates the transfer of a UMP (uridine monophosphate) group from UDP-glucose to galactose-1-phosphate. researchgate.net This enzymatic reaction yields two products: UDP-galactose and glucose-1-phosphate. researchgate.netmedlineplus.gov The GALT enzyme essentially swaps the phosphate group on galactose for a UDP moiety from UDP-glucose. wikipedia.org

UDP-Galactose 4'-Epimerase (GALE) Interconversion of UDP-Galactose and UDP-Glucose

The final enzyme of the Leloir pathway is UDP-galactose 4'-epimerase (GALE). wikipedia.org GALE catalyzes the reversible interconversion of UDP-galactose and UDP-glucose. researchgate.netwikipedia.org This epimerization reaction at the 4'-position of the galactose moiety is crucial for several reasons. Firstly, it regenerates UDP-glucose, which is required by the GALT enzyme for continued activity in the Leloir pathway. wikipedia.org Secondly, it provides a mechanism for the de novo synthesis of UDP-galactose from glucose when dietary galactose is limited. researchgate.net In mammals, GALE also possesses a broader substrate specificity, as it can interconvert UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc). researchgate.netnih.gov

| Enzyme | Gene (Human) | Function | Substrate(s) | Product(s) |

| Galactose Mutarotase | GALM | Converts β-D-galactose to α-D-galactose. wikipedia.org | β-D-galactose | α-D-galactose |

| Galactokinase | GALK1 | Phosphorylates α-D-galactose. wikipedia.orgwikipedia.org | α-D-galactose, ATP | Galactose-1-phosphate, ADP |

| Galactose-1-Phosphate Uridylyltransferase | GALT | Transfers UMP from UDP-glucose to galactose-1-phosphate. wikipedia.orgresearchgate.net | Galactose-1-phosphate, UDP-glucose | UDP-galactose, Glucose-1-phosphate |

| UDP-Galactose 4'-Epimerase | GALE | Interconverts UDP-galactose and UDP-glucose. researchgate.netwikipedia.org | UDP-galactose | UDP-glucose |

Alternative and Salvage Pathways for UDP-Galactose Formation

While the Leloir pathway is the primary route for UDP-galactose synthesis from dietary galactose, other pathways can also contribute to its formation, particularly through salvage mechanisms.

Regulation of UDP-Galactose Homeostasis

The cellular concentration of UDP-Galactose is meticulously maintained through a complex interplay of enzymatic regulation and control of gene expression. This ensures that the supply of UDP-Galactose meets the metabolic demands of the cell without reaching toxic levels.

Enzymatic Regulation Mechanisms Affecting UDP-Galactose Pools

The enzymes of the Leloir pathway are subject to various regulatory mechanisms that can rapidly modulate their activity in response to changing cellular conditions. While detailed allosteric and feedback inhibition mechanisms for each enzyme are still under investigation, some key principles have been established:

Substrate Availability: The activity of the pathway is inherently dependent on the availability of its substrates, including glucose-6-phosphate and UTP.

Product Inhibition: It is a common regulatory feature in metabolic pathways that the final product can inhibit one of the early enzymes. While specific evidence for direct feedback inhibition of the entire Leloir pathway by UDP-Galactose is limited, the accumulation of intermediates like galactose-1-phosphate has been shown to be toxic in certain conditions, suggesting tight control is necessary. frontiersin.org

Research has also pointed to potential allosteric regulation sites on enzymes like GALT, suggesting that molecules other than the direct substrates or products could influence its activity. mdpi.com

Transcriptional and Post-Transcriptional Control of UDP-Galactose Pathway Enzymes

The expression of the genes encoding the enzymes of the UDP-Galactose synthesis pathway is a major point of regulation, allowing the cell to adapt to long-term changes in metabolic needs.

Transcriptional Regulation:

The transcription of genes such as PGM1, UGP2, and GALE is often coordinately regulated. For instance, during lactation in the mammary gland, there is a significant upregulation of the genes involved in lactose (B1674315) synthesis, including those responsible for producing UDP-Galactose. nih.govphysiology.org Studies have shown that the transcription of UGP2 can be directly regulated by the YAP–TEAD complex, identifying it as a target of this important signaling pathway. pnas.orgpnas.orgbiorxiv.org In yeast, the GAL genes, which encode the Leloir pathway enzymes, are under the tight control of the Gal4p transcription factor, which is activated in the presence of galactose and the absence of glucose. oup.com

| Enzyme | Gene | Transcriptional Activators/Inducers | Transcriptional Repressors |

|---|---|---|---|

| Phosphoglucomutase | PGM1/PGM2 (GAL5 in yeast) | Gal4p (in yeast, induced by galactose) oup.com | Glucose (in yeast) nih.gov |

| UDP-glucose pyrophosphorylase 2 | UGP2 | YAP–TEAD complex pnas.orgpnas.orgbiorxiv.org | - |

| UDP-galactose 4'-epimerase | GALE | Increased expression during lactation nih.gov | - |

| Galactose-1-phosphate uridylyltransferase | GALT | FOXO3 wikipedia.org | - |

Post-Transcriptional Control:

In addition to transcriptional regulation, the expression of UDP-Galactose pathway enzymes is also controlled at the post-transcriptional level, primarily through mechanisms involving microRNAs (miRNAs) and small interfering RNAs (siRNAs). frontiersin.orgnih.govnih.govplos.org

microRNA (miRNA) Regulation: miRNAs are small non-coding RNA molecules that can bind to messenger RNA (mRNA) transcripts, leading to their degradation or the inhibition of their translation into protein. Research has identified specific miRNAs that target the enzymes of the UDP-Galactose pathway. For example, miR-197-3p, miR-346, and hsa-miR-26b-5p have been shown to target GALT mRNA. genecards.org

siRNA-mediated knockdown: Experimental studies using siRNAs to specifically reduce the mRNA levels of GALT and GALK1 have demonstrated a subsequent decrease in the protein levels of these enzymes, confirming a post-transcriptional regulatory link. frontiersin.org

Post-translational modifications of the enzymes themselves, such as phosphorylation, can also regulate their activity. For instance, the post-translational modification of phosphoglucomutase is influenced by galactose induction and glucose repression in yeast. nih.govnih.gov

| Enzyme | Regulatory Molecule | Mechanism | Reference |

|---|---|---|---|

| Galactose-1-phosphate uridylyltransferase (GALT) | miR-197-3p, miR-346, hsa-miR-26b-5p | mRNA targeting and degradation/translational repression | genecards.org |

| Galactose-1-phosphate uridylyltransferase (GALT) | siRNA | mRNA knockdown | frontiersin.org |

| Galactokinase 1 (GALK1) | siRNA | mRNA knockdown | frontiersin.org |

| Phosphoglucomutase | Phosphorylation | Post-translational modification | nih.govnih.gov |

Enzymatic Roles and Glycosyltransferase Substrates

UDP-Galactose as a Substrate for Galactosyltransferases

Galactosyltransferases utilize UDP-Galactose to add galactose residues to various acceptor substrates, a process essential for the maturation and function of many biological macromolecules. sigmaaldrich.commdpi.com

The Golgi apparatus is the primary site for the terminal glycosylation of many glycoproteins. nih.gov Within the Golgi lumen, membrane-bound galactosyltransferases catalyze the transfer of galactose from UDP-Galactose to terminal N-acetylglucosamine (GlcNAc) residues on N-asparagine-linked glycans of secretory and plasma membrane glycoproteins. nih.gov This process is a crucial step in the synthesis of complex-type N-glycans. jci.org The availability of UDP-Galactose within the Golgi lumen is a rate-limiting factor for galactosylation and is dependent on a specific UDP-Galactose transporter that moves the nucleotide sugar from the cytosol, where it is synthesized, into the Golgi. nih.govnih.gov A deficiency in this transporter can lead to reduced sialylation of cell surface glycoproteins due to the lack of terminal galactose residues for sialyltransferases to act upon. nih.gov

The biosynthesis of glycosphingolipids (GSLs) also relies on UDP-Galactose as a donor substrate. While most GSL synthesis occurs in the Golgi apparatus, the initial galactosylation of ceramide to form galactosylceramide (GalCer) is catalyzed by UDP-galactose:ceramide galactosyltransferase (CGalT) in the lumen of the endoplasmic reticulum (ER). cellular-protein-chemistry.nlmolbiolcell.org This localization is an exception to the general rule of glycosylation occurring in the Golgi. The UDP-Galactose required for this process in the ER is supplied via the Golgi UDP-Galactose transporter, which can form a complex with CGalT, effectively retaining the transporter in the ER to ensure a local supply of the sugar donor. molbiolcell.orgnih.govmolbiolcell.org Further modifications to form more complex GSLs, such as the conversion of glucosylceramide to lactosylceramide, occur in the Golgi lumen, where galactosyltransferases use UDP-Galactose to add galactose to the growing glycan chain. molbiolcell.orgresearchgate.net

Galactosyltransferases, like many glycosyltransferases, exhibit a range of specificity and promiscuity for their acceptor substrates. nih.gov While they are highly specific for their donor substrate, UDP-Galactose, their action on acceptor molecules can vary. nih.gov For instance, β-1,4-galactosyltransferase I (β4GalT I) is the primary enzyme responsible for galactosylating N-linked oligosaccharides on glycoproteins. jci.org However, other galactosyltransferases have different specificities for glycoproteins and glycolipids. jci.org Some galactosyltransferases, such as α-(1→3) Galactosyltransferase, have demonstrated high acceptor promiscuity in vitro, successfully galactosylating a variety of acceptor molecules including lactose (B1674315) and N-acetyllactosamine derivatives. This promiscuity can lead to a diversity of glycan structures. nih.gov The specificity of these enzymes is a key factor in controlling the biosynthesis of different O-glycan core structures. cdnsciencepub.com

| Enzyme | Acceptor Substrate(s) | Product(s) | Cellular Location |

| β-1,4-Galactosyltransferase I (β4GalT I) | Terminal N-acetylglucosamine on N-glycans | Galactose-β-1,4-N-acetylglucosamine | Golgi Apparatus |

| UDP-galactose:ceramide galactosyltransferase (CGalT) | Ceramide | Galactosylceramide | Endoplasmic Reticulum |

| Core 1 β1–3 galactosyltransferase (Core 1 GalT) | GalNAcα-Ser/Thr (Tn antigen) | Galβ1–3GalNAcα-Ser/Thr (Core 1) | Golgi Apparatus |

| α-(1→3) Galactosyltransferase | Terminal β-linked galactosides (e.g., Lactose, N-acetyllactosamine) | α-1,3-linked galactose-containing oligosaccharides | Golgi Apparatus |

Role of UDP-Galactose in Complex Glycan Biosynthesis

UDP-Galactose is indispensable for the elaboration of complex N- and O-linked glycans, contributing to the structural and functional diversity of glycoproteins. researchgate.netmdpi.com

In the biosynthesis of complex N-linked glycans, UDP-Galactose is the donor for the addition of galactose residues to the outer arms of the glycan structure. jci.orgpnas.org This galactosylation step typically follows the action of N-acetylglucosaminyltransferases and creates the substrate for subsequent sialylation. nih.gov The enzyme β-1,4-galactosyltransferase I plays a major role in this process, transferring galactose from UDP-Galactose to terminal GlcNAc residues. jci.org A deficiency in this enzyme leads to the production of glycoproteins with truncated N-glycans lacking both galactose and sialic acid. jci.org The presence of galactosylated N-glycans is crucial for the proper structure and function of many glycoproteins, including cell surface receptors like integrins. nih.gov

The synthesis of mucin-type O-glycans is initiated by the addition of N-acetylgalactosamine (GalNAc) to serine or threonine residues. nih.gov UDP-Galactose is essential for the subsequent elongation and branching of these O-glycans. researchgate.netportlandpress.com A key step is the formation of the Core 1 structure (T antigen), where a galactosyltransferase known as T-synthase or Core 1 β1–3 galactosyltransferase transfers galactose from UDP-Galactose to the initial GalNAc residue. cdnsciencepub.comportlandpress.com From this Core 1 structure, further elongation and branching can occur, including the formation of Core 2 structures, which also involves galactosylation steps. nih.gov The availability and utilization of UDP-Galactose are therefore critical determinants of the final structure of O-glycans on glycoproteins. researchgate.netplos.org

| Glycosylation Type | Key Enzyme(s) | Role of UDP-Galactose | Resulting Structure(s) |

| N-Linked Glycosylation | β-1,4-Galactosyltransferase I | Donor for galactosylation of terminal GlcNAc residues on complex N-glycans. | Galactosylated biantennary and multiantennary complex N-glycans. |

| O-Linked Glycosylation | Core 1 β1–3 galactosyltransferase (T-synthase) | Donor for the formation of the Core 1 structure (T antigen). | Core 1 (Galβ1–3GalNAc), which is a precursor for other core structures. |

Glycosphingolipid and Glycosaminoglycan Synthesis

Uridine (B1682114) diphosphate-galactose (UDP-galactose) is a critical activated sugar nucleotide that serves as a galactose donor in the biosynthesis of a wide array of essential glycoconjugates, including glycosphingolipids and glycosaminoglycans. Its role as a substrate for various glycosyltransferases is fundamental to the construction of complex carbohydrate structures that are vital for cellular function, recognition, and signaling.

Glycosphingolipid Synthesis

Glycosphingolipids are a class of lipids containing a carbohydrate moiety, integral to the structure and function of cellular membranes, particularly in the nervous system. The synthesis of many glycosphingolipids is critically dependent on UDP-galactose.

A key enzymatic step in the biosynthesis of galactocerebrosides, which are major sphingolipids of the myelin sheath in the central and peripheral nervous systems, is the transfer of galactose from UDP-galactose to ceramide. wikipedia.org This reaction is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGalT) , also known as UGT8. wikipedia.orgnih.govuu.nl The enzyme facilitates the formation of galactosylceramide (GalCer), a primary constituent of myelin. nih.govcellular-protein-chemistry.nl

Research has established that CGalT is a type I integral membrane protein located in the endoplasmic reticulum (ER). nih.govcellular-protein-chemistry.nlcellular-protein-chemistry.nl For the synthesis to occur, UDP-galactose must be imported from the cytosol into the lumen of the ER. nih.govmolbiolcell.org This transport is mediated by a UDP-galactose transporter (UGT). cellular-protein-chemistry.nlmolbiolcell.org Studies have shown that the ceramide galactosyltransferase can form a complex with the UGT, ensuring a localized supply of UDP-galactose in the ER lumen for efficient GalCer synthesis. molbiolcell.org Deficiencies in the transport of UDP-galactose into the Golgi and ER, as seen in the congenital disorder of glycosylation known as SLC35A2-CDG, lead to impaired glycosphingolipid synthesis, characterized by a deficiency of digalactosylated glycosphingolipids and more complex gangliosides. nih.govnih.gov

Further down the pathway, UDP-galactose is also a substrate for UDP-galactose:glucosylceramide beta-1,4-galactosyltransferase . This enzyme is essential for creating more complex glycosphingolipids by adding a galactose unit to glucosylceramide. ontosight.ai

Glycosaminoglycan Synthesis

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. They are key components of the extracellular matrix and cell surfaces. UDP-galactose is the required donor for the galactose residues found in certain GAGs, most notably keratan (B14152107) sulfate (B86663).

Keratan sulfate is composed of repeating disaccharide units of O-β-galactosyl-(1→4)-N-acetylglucosamine. umich.edu The elongation of the keratan sulfate polymer occurs through the alternate addition of galactose and N-acetylglucosamine, a process mediated by specific glycosyltransferases. reactome.org A soluble galactosyltransferase purified from bovine cornea has been shown to catalyze the transfer of galactose from UDP-galactose to acceptor molecules, including N-acetyl-D-glucosamine and agalactokeratan (keratan sulfate lacking terminal galactose residues). umich.eduumich.edu This enzyme adds galactose in a β1,4-linkage to terminal N-acetylglucosamine units, which is the characteristic linkage in the keratan sulfate backbone. umich.edu Interestingly, studies suggest that this corneal galactosyltransferase is very similar, if not identical, to the A-protein component of lactose synthase. umich.edu The synthesis of keratan sulfate can be modulated by sulfation, and enzymes like keratan sulfate galactose 6-O-sulfotransferase (CHST1) further modify the galactose residues after their incorporation into the chain. researchgate.netuu.nl

The synthesis of these complex molecules underscores the central role of UDP-galactose as a high-energy donor substrate, enabling glycosyltransferases to build the diverse and functionally critical glycans of glycosphingolipids and glycosaminoglycans.

Data Tables

Table 1: Enzymes in Glycosphingolipid and Glycosaminoglycan Synthesis Utilizing UDP-Galactose

| Enzyme | Abbreviation | Substrates | Product | Biological Role |

|---|---|---|---|---|

| UDP-galactose:ceramide galactosyltransferase | CGalT, UGT8 | UDP-galactose, Ceramide | Galactosylceramide (GalCer) | Key step in the biosynthesis of galactocerebrosides, major components of the myelin sheath. wikipedia.orguniprot.org |

| UDP-galactose:glucosylceramide beta-1,4-galactosyltransferase | GalT-2 | UDP-galactose, Glucosylceramide | Lactosylceramide | Synthesis of more complex glycosphingolipids. cellular-protein-chemistry.nlontosight.ai |

| Galactosyltransferase (Corneal) | - | UDP-galactose, N-acetylglucosamine-terminated acceptors | β1,4-linked galactosyl-N-acetylglucosamine | Elongation of the keratan sulfate backbone. umich.edu |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| UDP-Galactose (disodium) |

| Uridine diphosphate-galactose |

| Ceramide |

| Galactosylceramide (GalCer) |

| Glycosphingolipids |

| Glycosaminoglycans (GAGs) |

| Keratan sulfate |

| N-acetyl-D-glucosamine |

| Lactose |

| Glucosylceramide |

| Lactosylceramide |

| Gangliosides |

| Uridine monophosphate (UMP) |

Cellular and Molecular Functions of Udp Galactose

UDP-Galactose in Cell-Cell Recognition and Adhesion

The process of galactosylation, which utilizes UDP-galactose as the galactose donor, is fundamental to the creation of cell surface molecules that mediate how cells interact with one another. Research has shown that galactosyltransferases, enzymes that transfer galactose from UDP-galactose to acceptor molecules, are present on the outer surface of the plasma membrane in some cells. nih.govsemanticscholar.org

Studies using intact chicken embryo neural retina cells demonstrated the transfer of galactose from UDP-galactose to high-molecular-weight acceptors on the cell surface. nih.govsemanticscholar.org This enzymatic activity on the cell exterior is crucial, as the resulting carbohydrate structures can act as recognition sites. Evidence suggests that the interaction between galactosyltransferases on one cell and their corresponding carbohydrate acceptors on an adjacent cell can form a specific adhesive bond. nih.govsemanticscholar.org Interference with these galactosyl acceptors was shown to disrupt the specific adhesion of neural retina cells, highlighting the direct role of these UDP-galactose-dependent structures in cellular recognition. nih.gov The oligosaccharide portions of glycoproteins and glycolipids are implicated in various recognition phenomena, including contact inhibition and cell-cell adhesion. researchgate.net However, some studies on baby hamster kidney (BHK) cells did not find detectable galactosyltransferase activity on the cell surface, suggesting that the role of these enzymes in cell adhesion may not be universal across all cell types. pnas.org

Involvement of UDP-Galactose in Cell Signaling Pathways

UDP-galactose and the balance of its related nucleotide sugars are increasingly recognized for their role in cellular signaling. An imbalance in the pool of intermediary metabolites, such as an accumulation of UDP-galactose, can induce cellular stress. pnas.org This stress, in turn, triggers signaling cascades that alter gene expression to restore metabolic homeostasis. pnas.org In E. coli, for instance, the accumulation of UDP-galactose is known to cause stress, halt cell growth, and can lead to cell lysis. pnas.org

In mammalian cells, the enzyme UDP-galactose 4′-epimerase (GALE) is crucial for balancing the pools of four essential nucleotide sugars: UDP-glucose, UDP-galactose, UDP-N-acetylglucosamine, and UDP-N-acetylgalactosamine. nih.gov The regulation of these nucleotide sugar levels is critical for shaping the structure of the cell-surface glycome. Disruptions in this balance, as seen in cells lacking GALE, lead to significant changes in cell-surface glycans, including reduced levels of sialic acid, galactose, and GalNAc. nih.gov These alterations have direct consequences for cell signaling; for example, GALE-deficient cells exhibit increased apoptosis induced by specific surface antigen ligands, revealing a role for GALE-mediated nucleotide sugar regulation in death receptor signaling. nih.gov While the role of UDP-glucose as an extracellular signaling molecule is more established in animals, the broader implications of UDP-sugar imbalances suggest a conserved mechanism for sensing metabolic state and triggering adaptive cellular responses. pnas.orgfrontiersin.org

UDP-Galactose Contributions to Developmental Processes in Model Organisms

The essentiality of UDP-galactose for normal development has been clearly demonstrated in various model organisms. UDP-galactose 4′ epimerase (GALE), the enzyme responsible for the interconversion of UDP-galactose and UDP-glucose, plays a key role in producing endogenous galactose for the synthesis of glycoproteins and glycolipids. nih.gov

In the fruit fly Drosophila melanogaster, GALE function is indispensable for development. nih.gov Flies completely lacking GALE die during the embryonic stage. nih.gov Conditional knockdown of the GALE gene in larvae is also lethal, underscoring its continuous requirement. nih.gov Studies have shown that GALE expression in the gut primordium and Malpighian tubules is both necessary and sufficient for the fly's survival. nih.gov Furthermore, developing Drosophila with partial GALE deficiency show sensitivity to dietary galactose, accumulating high levels of galactose-1-phosphate, similar to human patients with epimerase-deficiency galactosemia. nih.gov Research distinguishing the two primary functions of GALE—the interconversion of UDP-galactose/UDP-glucose and UDP-N-acetylgalactosamine/UDP-N-acetylglucosamine—has revealed that both activities are required for normal development, even without dietary galactose. nih.gov Loss of either activity individually during early development is lethal. nih.gov

In the plant model organism Arabidopsis thaliana, five genes encode for UDP-glucose 4-epimerase (UGE). oup.com While no single UGE gene was essential for normal growth, a double mutant (uge2 uge4) exhibited severe growth defects, indicating functional redundancy and a critical role for these enzymes in providing UDP-galactose for processes like cell wall carbohydrate biosynthesis. oup.com This highlights the conserved importance of maintaining the UDP-galactose pool for proper growth and development across different kingdoms of life. oup.comresearchgate.net

UDP-Galactose Transport Mechanisms Across Organelle Membranes

Glycosylation, the process of adding sugar moieties to proteins and lipids, primarily occurs within the lumens of the endoplasmic reticulum (ER) and the Golgi apparatus. mdpi.com Since UDP-galactose is synthesized in the cytoplasm, it must be transported across the membranes of these organelles to be available for glycosyltransferases. This transport is mediated by specific carrier proteins known as nucleotide sugar transporters (NSTs). mdpi.com

The translocation of UDP-galactose from the cytosol into the Golgi lumen is primarily carried out by UDP-galactose transporters (UGTs). nih.govdntb.gov.ua These transporters are typically localized to the Golgi complex and function as antiporters, exchanging luminal UMP for cytosolic UDP-galactose. nih.gov In rat liver, UDP-galactose transport activity is found exclusively in Golgi fractions. nih.gov The cDNAs for two human UGT isoforms, UGT1 and UGT2, have been cloned. nih.gov In plants like Arabidopsis, a family of transporters has been identified that can move both UDP-rhamnose and UDP-galactose into the Golgi, demonstrating the existence of bifunctional transporters to support the synthesis of complex cell wall polysaccharides. pnas.org The kinetic properties of these transporters suggest they operate within the physiological concentration range of UDP-galactose found in plant cells. pnas.org

Table 1: Research Findings on UDP-Galactose Transporters (UGT) in Golgi Import

| Organism/Cell Line | Transporter(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Human | UGT1, UGT2 | Mediate UDP-galactose import into the Golgi lumen via a UMP antiport mechanism. | nih.gov |

| Rat Liver | UGT | Transport activity is exclusively localized to Golgi fractions. | nih.gov |

| Arabidopsis thaliana | URGT Family | Bifunctional transporters capable of importing both UDP-rhamnose and UDP-galactose into the Golgi. | pnas.org |

While the Golgi is the primary site for galactosylation, certain glycosylation events, such as the synthesis of galactosylceramide, occur in the endoplasmic reticulum. mdpi.commolbiolcell.org This necessitates a mechanism for importing UDP-galactose into the ER lumen. It was initially unclear how UDP-galactose, whose primary transporter resides in the Golgi, could reach the ER. nih.govuu.nl

Research has revealed that the ER-resident enzyme UDP-galactose:ceramide galactosyltransferase (CGT) plays a crucial role in this process. molbiolcell.orgnih.gov Studies using CHO cells, which lack endogenous CGT and have a defective UGT, showed that co-expression of human UGT1 and CGT led to a significant stimulation of galactosylceramide synthesis in the ER. nih.govuu.nl This demonstrated that UDP-galactose was being directly imported into the ER. nih.govmolbiolcell.org Further investigation through co-immunoprecipitation and microscopy revealed that CGT physically interacts with and retains the Golgi-specific UGT1 in the ER. molbiolcell.orgoup.com This forms a molecular complex that ensures a localized supply of UDP-galactose for galactosylation reactions within the ER lumen. molbiolcell.orguu.nl In the absence of CGT, UGT1 localizes exclusively to the Golgi apparatus. nih.govmolbiolcell.org An alternative mechanism for ER retention of a UGT splice variant (UGT2) involves a specific amino acid sequence (a dilysine motif) that acts as an ER-retention signal. oup.com

Table 2: Research Findings on UDP-Galactose Import into the Endoplasmic Reticulum

| Cell Line | Proteins Involved | Mechanism | Key Outcome | Reference(s) |

|---|---|---|---|---|

| CHO lec8 cells | UGT1, Ceramide Galactosyltransferase (CGT) | CGT forms a complex with UGT1, retaining it in the ER. | Direct import of UDP-galactose into the ER, enabling galactosylceramide synthesis. | nih.govmolbiolcell.orguu.nl |

| Human intestinal cells | Endogenous UGT and CGT | A fraction of UGT resides in the ER, presumably through interaction with endogenous CGT. | Efficient synthesis of galactosylceramide in the ER. | nih.govmolbiolcell.org |

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Uridine (B1682114) diphosphate (B83284) galactose | UDP-galactose |

| Uridine diphosphate glucose | UDP-glucose |

| Uridine monophosphate | UMP |

| Uridine triphosphate | UTP |

| Galactose-1-phosphate | Gal-1-P |

| UDP-N-acetylgalactosamine | UDP-GalNAc |

| UDP-N-acetylglucosamine | UDP-GlcNAc |

| Galactosylceramide | GalCer |

Udp Galactose and Disease Mechanisms Non Clinical Focus

Impact of Impaired UDP-Galactose Metabolism on Glycoconjugate Biosynthesis

Uridine (B1682114) diphosphate (B83284) galactose (UDP-Galactose) is an indispensable nucleotide sugar that serves as the activated form of galactose for its incorporation into a wide array of glycoconjugates, including glycoproteins and glycolipids. The proper synthesis and structure of these molecules are vital for numerous cellular processes. Consequently, any impairment in the metabolic pathways that produce or utilize UDP-Galactose can have profound effects on the biosynthesis of these critical glycoconjugates. nih.govwikipedia.org The synthesis of glycosphingolipids, for example, relies on the transfer of galactose from UDP-Galactose to ceramide, a reaction catalyzed by UDP-galactose:ceramide galactosyltransferase in the endoplasmic reticulum. cellular-protein-chemistry.nl

A deficiency in the intracellular pool of UDP-Galactose directly compromises the function of galactosyltransferases, enzymes that attach galactose to growing glycan chains. This leads to the synthesis of glycoconjugates with incomplete or abnormal glycan structures, a condition known as aberrant glycosylation. nih.govfrontiersin.org Research has demonstrated that a lack of UDP-Galactose results in truncated N-linked and O-linked glycans. researchgate.netliberty.edu For instance, studies on cells with defects in UDP-glucose pyrophosphorylase, an enzyme upstream of UDP-Galactose synthesis, revealed hypo-N-glycosylated proteins and truncated O-glycans. researchgate.net Similarly, in classic galactosemia, where UDP-Galactose deficiency is a key feature, the N-linked glycans of serum transferrin are observed to be shorter than normal, often terminating with N-acetylglucosamine. liberty.edu CRISPR/Cas9-mediated deletion of the GALE gene in human cells leads to significant decreases in total galactose and N-acetylgalactosamine (GalNAc) levels in glycans, altering the structure of both glycoproteins and glycolipids. nih.gov

Mechanistic Insights into Disorders of Galactose Metabolism Related to UDP-Galactose

Genetic disorders affecting the Leloir pathway, the primary route for galactose metabolism, provide significant insights into the pathological consequences of disturbed UDP-Galactose homeostasis.

Epimerase-deficiency galactosemia, or Type III galactosemia, is a rare autosomal recessive disorder resulting from mutations in the GALE gene. wikipedia.orgorpha.net This gene encodes the enzyme UDP-galactose 4'-epimerase (GALE), which performs the final step in the Leloir pathway, the reversible conversion of UDP-Galactose to UDP-glucose. wikipedia.orgwikipedia.org A deficiency in GALE can range from a benign, peripheral form affecting only blood cells to a severe, generalized form. wikipedia.org The severe form can lead to a range of symptoms including jaundice, hypotonia, liver dysfunction, cataracts, and impaired growth, highlighting the systemic importance of GALE activity. wikipedia.orgorpha.netnih.gov The underlying cause of the disease at a molecular level is often a reduction in the catalytic efficiency of the GALE enzyme or a decrease in its stability. nih.govresearchgate.net

| Characteristic | Description | References |

| Genetic Basis | Autosomal recessive mutations in the GALE gene. | wikipedia.org, orpha.net |

| Enzymatic Defect | Deficiency in UDP-galactose 4'-epimerase (GALE). | wikipedia.org |

| Biochemical Hallmark | Accumulation of UDP-Galactose and galactose-1-phosphate. | wikipedia.org |

| Clinical Spectrum | Ranges from benign peripheral form to severe generalized form. | wikipedia.org |

| Severe Symptoms | Jaundice, hypotonia, liver failure, cataracts, developmental delay. | wikipedia.org, nih.gov, orpha.net |

The GALE enzyme is pivotal in maintaining the balance between UDP-Galactose and UDP-glucose. In GALE deficiency, this equilibrium is disrupted. nih.gov The impaired interconversion leads to an accumulation of the substrate, UDP-Galactose, and a corresponding depletion of the product, UDP-glucose. nih.gov This altered ratio is a central pathogenic factor, as it perturbs the numerous biosynthetic pathways that depend on a regulated supply of these two essential nucleotide sugars for the synthesis of glycoconjugates. frontiersin.orgnih.gov The human GALE enzyme also interconverts UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc), so its deficiency also affects the ratios of these sugars, further impacting glycosylation. nih.gov

An imbalance in intermediary metabolites, such as the accumulation of UDP-Galactose, can induce significant cellular stress. pnas.orgnih.gov This accumulation can transduce signals that alter gene expression as the cell attempts to restore homeostasis. pnas.orgnih.gov The accumulation of galactose metabolites, including galactose-1-phosphate and UDP-Galactose, is known to trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. researchgate.net This stress is linked to impaired protein glycosylation, which is essential for correct protein folding in the ER. researchgate.net Chronic ER stress can ultimately lead to apoptosis (programmed cell death). nih.gov Studies in yeast models have shown that the accumulation of galactose-1-phosphate leads to an environmental stress response. researchgate.net Furthermore, in human cell models, the deletion of GALE and the resulting imbalance in nucleotide sugars can impact cell signaling pathways, such as making cells susceptible to ligand-induced apoptosis. nih.gov

Role of UDP-Galactose in Specific Cellular Pathologies (excluding human clinical trials)

Beyond the well-defined inborn errors of metabolism, the availability of UDP-Galactose plays a role in other cellular pathologies. For instance, injured hepatocytes can release UDP-Galactose, which acts as a signaling molecule. frontiersin.org These released molecules can activate hepatic stellate cells through the P2Y14 receptor, contributing to the progression of liver fibrosis. frontiersin.org The glycosylation of cell surface receptors, which is dependent on UDP-Galactose, is crucial for their function. Aberrant glycosylation due to nucleotide sugar imbalances can affect cell adhesion, receptor signaling, and cell-cell interactions. nih.govmdpi.com For example, CRISPR/Cas9-mediated GALE deletion in human cells resulted in aberrant glycosylation of a subset of integrins and the Fas death receptor, directly impacting cell signaling. nih.gov These findings from non-clinical studies underscore the importance of maintaining UDP-Galactose homeostasis for normal cellular function and how its dysregulation can contribute to various pathological states.

Investigations in Animal Models of Glycosylation Defects

Defects in glycosylation, the process of adding sugar moieties to proteins and lipids, can lead to a class of human genetic disorders known as Congenital Disorders of Glycosylation (CDG). Animal models have been instrumental in understanding the pathophysiology of these diseases and the central role of UDP-Galactose.

Mutations in the SLC35A2 gene, which encodes the UDP-galactose transporter (UGT), lead to a specific type of CDG (SLC35A2-CDG) characterized by impaired transport of UDP-Galactose from the cytoplasm into the Golgi apparatus. cdghub.com This results in truncated N- and O-linked glycans on various proteins and lipids. cdghub.com To investigate this, researchers have developed several animal and cellular models, including yeast, worm, fly, zebrafish, and mouse models, as well as patient-derived fibroblast cell lines. cdghub.com For instance, in yeast (Saccharomyces cerevisiae), mutations in the orthologous gene gms1 cause defective cellular glycosylation, with deletions leading to a complete absence of galactose residues on surface glycoproteins. cdghub.com

In mice, a knockout of the β-1,4-galactosyltransferase I (β4GalT I) gene, an enzyme that transfers galactose from UDP-Galactose to N-acetylglucosamine, serves as an animal model for CDG type IId. nih.gov These mice exhibit severe hypogalactosylation of serum glycoproteins, growth retardation, and abnormal intestinal development. nih.gov This model mirrors the human condition where a deficiency in β4GalT I leads to a severe neurological disease with myopathy and blood-clotting defects due to the lack of galactose on glycoproteins. nih.gov

Another relevant mouse model is the phosphoglucomutase 1 (PGM1) deficient mouse, which reflects a different type of CDG. PGM1 is involved in the conversion of glucose-1-phosphate to glucose-6-phosphate, a step upstream of UDP-Galactose synthesis. Heterozygous Pgm2 mice show an abnormal glycosylation pattern in their serum, with an increase in truncated glycans lacking galactose, which is a characteristic feature of human PGM1-CDG patients. mpg.de

Furthermore, studies using Drosophila melanogaster (fruit fly) have demonstrated the essential role of UDP-galactose 4'-epimerase (GALE), the enzyme that interconverts UDP-glucose and UDP-Galactose. biologists.com Flies lacking GALE die during embryonic development, highlighting the critical nature of UDP-Galactose synthesis for animal development. biologists.com Conditional knockdown of GALE in larvae also leads to lethality within days. biologists.com These findings underscore the fundamental importance of maintaining UDP-Galactose levels for proper glycosylation and survival.

Table 1: Animal and Cellular Models for Investigating Glycosylation Defects Related to UDP-Galactose

| Model Organism/System | Gene/Protein Studied | Key Findings | Reference |

|---|---|---|---|

| Yeast (S. cerevisiae) | gms1 (UGT ortholog) | Deletion results in the absence of galactose on surface glycoproteins. | cdghub.com |

| Mouse (Mus musculus) | β4GalT I | Knockout leads to hypogalactosylation, growth retardation, and intestinal abnormalities. | nih.gov |

| Mouse (Mus musculus) | PGM2 (PGM1 ortholog) | Heterozygous mice show abnormal serum glycosylation with truncated glycans. | mpg.de |

| Fruit Fly (D. melanogaster) | GALE | Essential for embryonic development and larval survival. | biologists.com |

| Patient-derived Fibroblasts | SLC35A2 (UGT) | Reduced UDP-Galactose in the Golgi leads to truncated N- and O-linked glycans. | cdghub.com |

| CHO lec8 cells | UGT | Impaired UDP-Galactose import into the Golgi apparatus. | molbiolcell.org |

| HEK293T cells | GALE, GALT | GALE knockout significantly reduces intracellular UDP-Galactose and impairs galactosylation. | frontiersin.org |

Studies on Leishmania major Growth Cessation Due to UDP-Galactose Depletion

The protozoan parasite Leishmania major is the causative agent of cutaneous leishmaniasis. Its survival and virulence are heavily dependent on a dense surface glycocalyx, which is rich in galactose-containing glycoconjugates like lipophosphoglycan (LPG) and proteophosphoglycans (PPGs). plos.orgnih.gov The biosynthesis of these essential molecules requires a substantial supply of UDP-Galactose. plos.orgnih.gov

Research has shown that the biosynthesis of UDP-Galactose in L. major is crucial for its growth and viability. plos.org The parasite has two main pathways for producing UDP-Galactose: a de novo pathway involving the conversion of UDP-glucose by UDP-glucose 4'-epimerase, and a salvage pathway that can utilize extracellular galactose. nih.govoup.com The enzyme UDP-sugar pyrophosphorylase (USP) is responsible for the salvage pathway, activating galactose-1-phosphate to UDP-Galactose. nih.govnih.gov

Studies involving genetic manipulation of these pathways have revealed the essentiality of UDP-Galactose. While deleting the gene for UDP-glucose pyrophosphorylase (UGP), part of the de novo pathway, only partially affected the synthesis of galactose-rich glycoconjugates, the simultaneous disruption of both the UGP and USP pathways proved to be lethal. plos.orgoup.comnih.gov

In a key study, a conditional knockout of both UGP and USP was created. Under conditions where the USP enzyme was destabilized, the parasites experienced a depletion of both UDP-glucose and UDP-Galactose. plos.orgresearchgate.net This depletion led to a complete cessation of growth and ultimately cell death, demonstrating that the biosynthesis of UDP-glucose and/or UDP-Galactose is essential for the parasite's survival. plos.orgnih.gov The growth arrest was linked to alterations in the parasite's glycocalyx. plos.org Interestingly, even a minimal level of USP activity was sufficient to maintain the necessary pools of these nucleotide sugars for survival, albeit at the cost of reduced LPG biosynthesis. plos.orgresearchgate.net

These findings highlight that the UDP-Galactose biosynthesis pathway is a potential target for developing new anti-leishmanial drugs. The dependence of Leishmania on this metabolite for growth suggests that inhibitors of the enzymes involved in its synthesis could be effective therapeutic agents.

Table 2: Key Enzymes in Leishmania major UDP-Galactose Metabolism and Effects of Their Disruption

| Enzyme | Pathway | Function | Effect of Disruption | Reference |

|---|---|---|---|---|

| UDP-glucose pyrophosphorylase (UGP) | De novo | Catalyzes the formation of UDP-glucose from glucose-1-phosphate. | Partial reduction in galactosylation; reduced virulence. | plos.orgoup.comnih.gov |

| UDP-sugar pyrophosphorylase (USP) | Salvage | Activates galactose-1-phosphate to UDP-Galactose. | Loss of galactose salvage ability; dispensable for in vitro growth under standard conditions. | nih.govnih.gov |

| UGP and USP (combined) | Both | Synthesis of UDP-glucose and UDP-Galactose. | Depletion of UDP-glucose and UDP-Galactose leads to growth cessation and cell death. | plos.orgnih.govresearchgate.net |

Analytical Methodologies for Udp Galactose Research

High-Performance Liquid Chromatography (HPLC) for UDP-Galactose Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of UDP-galactose. nih.gov This technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For nucleotide sugars like UDP-galactose, which are polar and carry a negative charge, specific HPLC approaches have been developed to achieve effective separation and sensitive detection. Detection is commonly performed using UV absorbance, typically around 254 nm or 260 nm, as most nucleotide sugars exhibit UV absorption at these wavelengths. nih.govfrontiersin.org

Ion-Exchange HPLC Approaches

Ion-exchange chromatography is a powerful technique for separating charged molecules like UDP-galactose. oup.com This method utilizes a stationary phase with charged functional groups that interact with the oppositely charged analyte. Anion-exchange chromatography, in particular, is well-suited for the analysis of negatively charged nucleotide sugars.

In this approach, a column with a positively charged stationary phase (anion-exchanger) is used. The negatively charged UDP-galactose binds to the column. Elution is then achieved by increasing the concentration of a competing anion (e.g., from a salt like sodium acetate) in the mobile phase or by changing the pH. thermofisher.com This disrupts the electrostatic interaction between UDP-galactose and the stationary phase, allowing it to be eluted and quantified.

One established method employs a Dionex CarboPac PA1 anion-exchange column with a sodium acetate (B1210297) gradient for the separation of various nucleotide sugars, including UDP-galactose. nih.govthermofisher.com This method has demonstrated good resolution and precision. thermofisher.com However, a significant challenge with ion-exchange HPLC is the use of high salt concentrations in the mobile phase, which can be incompatible with subsequent analysis by mass spectrometry. nih.gov

Table 1: Example of Ion-Exchange HPLC for UDP-Galactose Analysis

| Parameter | Condition | Reference |

| Column | Dionex CarboPac PA-1 | nih.govfrontiersin.org |

| Mobile Phase | Gradient of potassium phosphate (B84403) buffer (pH 4.5) | nih.gov |

| Detection | UV at 254 nm | nih.gov |

| Sensitivity | Low picomole range | nih.gov |

Reverse-Phase HPLC (RP-HPLC) with Ion-Pairing Reagents

Reverse-phase HPLC (RP-HPLC) is a widely used chromatographic technique that employs a nonpolar stationary phase and a polar mobile phase. Due to their high polarity, nucleotide sugars like UDP-galactose are poorly retained on standard RP-HPLC columns. nih.gov To overcome this, ion-pairing reagents are added to the mobile phase.

Ion-pairing reagents are large, ionic molecules with a hydrophobic tail and a charged head group. These reagents, such as tetrabutylammonium, form a neutral ion pair with the charged UDP-galactose molecule. frontiersin.org This neutral complex can then interact with the nonpolar stationary phase, allowing for retention and separation.

This technique has been successfully applied to the simultaneous determination of multiple nucleotide sugars, including UDP-galactose, in cellular extracts. oup.comresearchgate.net The use of Inertsil ODS-3 and ODS-4 columns in an ion-pair reversed-phase mode has shown excellent separation of a mixture of nucleotide sugars and nucleotides. oup.comresearchgate.net A challenge with this method is that it is often incompatible with mass spectrometry. nsf.gov

Table 2: Key Parameters in Ion-Pair Reverse-Phase Chromatography for Nucleotide Sugar Separation

| Parameter | Description | Reference |

| Stationary Phase | Typically C18 (ODS) columns like Inertsil ODS-3 or ODS-4 | oup.comresearchgate.net |

| Ion-Pairing Reagent | Tetrabutylammonium hydrogen sulfate (B86663) | frontiersin.org |

| Mobile Phase | Potassium phosphate buffer with the ion-pairing reagent and an organic modifier like acetonitrile | frontiersin.org |

| Detection | UV at 254 nm | researchgate.net |

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is particularly effective for separating highly polar compounds like UDP-galactose. sigmaaldrich.com HILIC utilizes a polar stationary phase (e.g., silica (B1680970) or a bonded phase with polar functional groups) and a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, with a smaller amount of aqueous buffer. sigmaaldrich.com

This technique creates a water-enriched layer on the surface of the stationary phase, and the separation is based on the partitioning of the analyte between this aqueous layer and the bulk mobile phase. HILIC offers the advantage of using mobile phases that are compatible with mass spectrometry, leading to enhanced sensitivity. sigmaaldrich.com However, achieving robust separation of structurally similar isomers like UDP-glucose and UDP-galactose can be challenging with HILIC alone. nih.govnsf.gov

Mass Spectrometry (MS) Based Detection and Quantification

Mass spectrometry (MS) is a highly sensitive and specific analytical technique used to identify and quantify compounds based on their mass-to-charge ratio. When coupled with a separation technique like liquid chromatography, it provides a powerful tool for the analysis of complex biological samples.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a state-of-the-art analytical method that combines the high-resolution separation capabilities of UHPLC with the specificity and sensitivity of tandem mass spectrometry. This technique is particularly well-suited for the quantification of low-abundance molecules like UDP-galactose in complex biological matrices. nih.gov

In a typical UHPLC-MS/MS workflow, the sample is first separated by UHPLC. The eluting compounds are then ionized, and the specific mass-to-charge ratio of UDP-galactose is selected in the first mass analyzer. These selected ions are then fragmented, and a specific fragment ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and significantly reduces background noise.

A method using HILIC coupled with triple quadrupole mass spectrometry has been developed for the detection and quantification of UDP-glucose and UDP-galactose in maize. researchgate.netnih.gov This method demonstrated low limits of detection (0.70 ng·mL⁻¹ for UDP-galactose) and good recoveries. researchgate.netnih.gov Another approach utilized a novel normal phase column, which eliminated the need for an ion-pairing reagent and drastically shortened the run time. nih.gov

Table 3: Example of UHPLC-MS/MS Parameters for UDP-Galactose Analysis

| Parameter | Condition | Reference |

| Chromatography | HILIC with an amide column | nih.gov |

| Ionization Mode | Negative-ion Electrospray Ionization (ESI) | nih.gov |

| Mass Spectrometry | Triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode | researchgate.netnih.govresearchgate.net |

| Mass Transitions | Specific precursor and product ion pairs for UDP-galactose (e.g., 565 > 323) | nih.govoup.com |

Enzymatic Assays for UDP-Galactose Measurement

Enzymatic assays offer a highly specific and sensitive alternative for the quantification of UDP-galactose. These assays rely on the activity of enzymes that specifically recognize and convert UDP-galactose. The progress of the enzymatic reaction is then monitored, often through the production of a detectable product.

One common approach involves a coupled enzyme assay. For instance, the activity of UDP-galactose 4-epimerase, which converts UDP-galactose to UDP-glucose, can be coupled to the activity of UDP-glucose dehydrogenase. mdpi.commedcraveonline.com In the presence of NAD+, UDP-glucose dehydrogenase oxidizes UDP-glucose, leading to the formation of NADH, which can be conveniently measured by the increase in absorbance at 340 nm. mdpi.com

Another enzymatic method involves the conversion of UDP-galactose to UDP, using 1–4-β-galactosyltransferase. The resulting UDP is then phosphorylated to [γ-³²P]UTP in the presence of [γ-³²P]ATP and nucleoside diphosphokinase. The radiolabeled UTP can then be quantified by HPLC, offering sub-nanomolar sensitivity. nih.gov

Enzymatic assays are valued for their high specificity, as enzymes often exhibit a high degree of selectivity for their substrates. oup.com However, they can be more complex to set up and may be susceptible to interference from other components in the sample that could affect enzyme activity.

Spectrophotometric and Fluorometric Methods for UDP-Galactose Detection

The quantification of UDP-Galactose (disodium salt) is crucial for studying various metabolic pathways, particularly the Leloir pathway of galactose metabolism. Spectrophotometric and fluorometric methods offer sensitive and relatively rapid means of detecting and quantifying this important nucleotide sugar. These techniques predominantly rely on enzyme-coupled assays, where the reaction of UDP-Galactose is linked to a subsequent enzymatic reaction that produces a chromogenic or fluorogenic product.

A prevalent strategy for both spectrophotometric and fluorometric detection involves the enzymatic conversion of UDP-Galactose to UDP-Glucose by UDP-Galactose 4-epimerase (GALE). The resulting UDP-Glucose is then utilized in a subsequent reaction that can be monitored.

Spectrophotometric Assays

Spectrophotometric assays for UDP-Galactose typically measure the change in absorbance of a specific compound, most commonly the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). A widely used method is the enzyme-coupled assay involving UDP-glucose dehydrogenase (UGDH). medcraveonline.commedcraveonline.comnih.govmdpi.com In this system, GALE first converts UDP-Galactose to UDP-Glucose. Subsequently, UGDH catalyzes the oxidation of UDP-Glucose to UDP-glucuronic acid, a reaction that involves the reduction of NAD+ to NADH. medcraveonline.commedcraveonline.comnih.govmdpi.com The production of NADH is monitored by the increase in absorbance at 340 nm. medcraveonline.commedcraveonline.comnih.gov

The reaction sequence can be summarized as follows:

UDP-Galactose ⇌ UDP-Glucose (catalyzed by GALE)

UDP-Glucose + 2 NAD+ + H₂O → UDP-Glucuronic Acid + 2 NADH + 2 H+ (catalyzed by UGDH)

To ensure the unidirectional conversion of UDP-Galactose, these assays are often performed under specific pH conditions, such as pH 8.7 or 8.8, and at a controlled temperature, for instance, 25°C or 37°C. medcraveonline.comnih.gov It is also common practice to pre-incubate the reaction mixture to eliminate any contaminating UDP-Glucose present in the UDP-Galactose sample. medcraveonline.commedcraveonline.com

Another spectrophotometric approach involves coupling the UDP produced from a galactosyltransferase reaction to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. researchgate.net In this cascade, galactosyltransferase transfers galactose from UDP-Galactose to an acceptor like D-glucose, producing UDP and lactose (B1674315). The UDP is then used by PK to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, which is subsequently reduced to lactate by LDH, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is measured.

The reactions for this assay are:

UDP-Galactose + D-Glucose → UDP + Lactose (catalyzed by Galactosyltransferase)

UDP + PEP → UTP + Pyruvate (catalyzed by PK)

Pyruvate + NADH + H+ → Lactate + NAD+ (catalyzed by LDH)

Table 1: Components of a Typical Spectrophotometric Assay for UDP-Galactose

| Component | Concentration/Amount | Function | Reference |

|---|---|---|---|

| Glycylglycine or HEPES-NaOH Buffer | 0.1 M or 10 mM | Maintains optimal pH (e.g., 8.8) | medcraveonline.comnih.gov |

| NAD+ | 0.5 mM - 10 mM | Co-substrate for UGDH | medcraveonline.comnih.gov |

| UDP-Galactose | Variable (substrate) | Analyte | medcraveonline.comnih.gov |

| UDP-glucose dehydrogenase (UGDH) | ~1.2 µM or 10 units | Coupling enzyme | medcraveonline.comnih.gov |

| UDP-Galactose 4-epimerase (GALE) | Variable (enzyme under study or for conversion) | Converts UDP-Galactose to UDP-Glucose | nih.gov |

Fluorometric Assays

Fluorometric methods for UDP-Galactose detection generally offer higher sensitivity compared to spectrophotometric assays. nih.gov One common fluorometric approach is an adaptation of the enzyme-coupled assay with UGDH, where the production of fluorescent NADH is measured. medcraveonline.com This method is particularly useful for quantifying low concentrations of UDP-Galactose.

A specific microfluorometric mass screening method has been developed for determining UDP-Galactose in blood samples. nih.gov This assay also utilizes the coupling of GALE and UGDH, measuring the fluorescence of the NADH produced. nih.gov The assay has been reported to have a linear detection range of 0 to 1 mM or 0 to 0.2 mM UDP-Galactose in blood. nih.gov

Another fluorometric technique involves the use of specific fluorescent probes. For instance, a galactose assay kit measures the oxidation of galactose, which can be derived from UDP-Galactose, to generate a product that reacts with a probe to produce fluorescence (excitation/emission ~535/587 nm). abcam.com While this assay directly measures galactose, it can be adapted to quantify UDP-Galactose after enzymatic hydrolysis.

Furthermore, fluorescence spectrophotometers are employed to study the conformational changes in enzymes like GALE upon binding to UDP-Galactose. medcraveonline.commedcraveonline.com For example, the fluorescence of enzyme-bound NADH can be monitored to understand the kinetics of the enzymatic reaction and substrate-induced inactivation. medcraveonline.com

Table 2: Characteristics of a Fluorometric Assay for UDP-Galactose

| Parameter | Details | Principle | Reference |

|---|---|---|---|

| Enzymes | UDP-Galactose 4-epimerase, UDP-glucose dehydrogenase | Enzyme-coupled conversion leading to NADH production | nih.gov |

| Detection | Fluorescence of NADH | Measurement of the increase in fluorescence upon NAD+ reduction | medcraveonline.comnih.gov |

| Application | Mass screening in blood, quantification in diluted biological samples | High sensitivity allows for measurement in complex matrices | nih.govnih.gov |

| Linear Range | 0 to 1 mM or 0 to 0.2 mM in blood | Proportional relationship between UDP-Galactose concentration and fluorescence | nih.gov |

Research Applications and Experimental Models of Udp Galactose

UDP-Galactose as a Tool in In Vitro Glycoengineering

In vitro glycoengineering has emerged as a powerful technique to control and modify the glycosylation of therapeutic proteins, thereby influencing their safety and efficacy profiles. roche.com UDP-Galactose is a key reagent in this process, enabling the enzymatic addition of galactose to glycans. roche.com

Enzymatic Galactosylation of Glycoproteins and Lipids in Research

The enzymatic transfer of galactose from UDP-Galactose to acceptor molecules like glycoproteins and lipids is a cornerstone of glycobiology research. mdpi.com This process, known as galactosylation, is catalyzed by a class of enzymes called galactosyltransferases. mdpi.com

In the realm of therapeutic glycoproteins, such as monoclonal antibodies (mAbs) and fusion proteins like TNFR-IgG, the terminal galactose content of their N-glycans is a critical quality attribute. acs.orgnih.gov In vitro galactosylation using β-1,4-galactosyltransferase (β1,4GT) and UDP-Galactose can significantly increase the number of terminal galactose residues. acs.orgnih.gov For instance, treating TNFR-IgG with β1,4GT and UDP-Galactose resulted in a marked decrease in oligosaccharides with terminal N-acetylglucosamine (GlcNAc) residues and a corresponding increase in those with terminal galactose. acs.orgnih.gov This modification is crucial as glycoproteins with terminal GlcNAc and galactose residues can be rapidly cleared from the serum. acs.orgnih.gov A well-defined in vitro galactosylation reaction can achieve near-complete bi-antennary galactosylation (G2F) of IgG1 antibodies within hours.

The applications of enzymatic galactosylation extend to the study of glycolipids. In chloroplast envelopes, UDP-galactose:diacylglycerol galactosyltransferase utilizes UDP-Galactose to synthesize monogalactosyldiglyceride. nih.gov Furthermore, UDP-galactose:ceramide galactosyltransferase (CGalT) facilitates the transfer of galactose from UDP-Galactose to ceramide, forming the essential glycosphingolipid galactosylceramide in the endoplasmic reticulum. cellular-protein-chemistry.nl Interestingly, research has shown that the UDP-glucose:ceramide glucosyltransferase can also synthesize galactosylceramide in vitro when provided with UDP-Galactose in the absence of UDP-glucose. cellular-protein-chemistry.nl

A novel chemoenzymatic method has been developed for profiling protein O-GlcNAcylation, which utilizes a wild-type galactosyltransferase from bovine milk and UDP-Galactose to tag O-GlcNAc residues with galactose for subsequent enrichment and analysis. acs.org This approach offers a more accessible alternative to methods requiring engineered enzymes. acs.org

Use of UDP-Galactose in Cell-Free Biosynthesis Systems

The high cost and limited availability of UDP-Galactose can impede the enzymatic synthesis of valuable oligosaccharides. nih.gov To address this, cell-free biosynthesis systems have been developed for the scalable and cost-effective production of UDP-Galactose. nih.gov These systems utilize a multi-enzyme cascade to synthesize UDP-Galactose from more affordable precursors. nih.gov

One such system achieved a UDP-Galactose titer of 48 mM (27.2 g/L) in a small-scale batch process. nih.gov A key feature of this system is the in-situ regeneration of ATP, which significantly reduces the amount of this expensive cofactor required. nih.gov For large-scale production, the process was successfully transferred to a 1 L stirred tank bioreactor, yielding 23.4 g/L of UDP-Galactose within 23 hours. nih.gov To further minimize costs, this larger-scale synthesis utilized the supernatant of cell lysates, bypassing the need for expensive enzyme purification steps. nih.gov The resulting UDP-Galactose can be purified to a high degree using methods like porous graphitic carbon adsorption. nih.gov

Cell-free systems also enable the in vitro remodeling of glycosylation pathways. For example, a simplified in vitro cascade using recombinant glycosyltransferases can generate fully galactosylated complex-type N-glycans on proteins, such as the SARS-CoV-2 spike glycoprotein, starting from paucimannose-type N-glycans. nih.gov This process involves the sequential addition of enzymes and their respective sugar nucleotide donors, including UDP-Galactose for the final galactosylation step. nih.gov

Furthermore, in vitro multi-enzyme systems have been designed to synthesize complex carbohydrates like raffinose (B1225341) and stachyose (B150584) from sucrose. asm.org In these systems, UDP-galactose 4-epimerase (GalE) is used to isomerize UDP-glucose, derived from sucrose, into the required UDP-Galactose. asm.org

Application of UDP-Galactose in In Vitro and In Vivo (Non-Human) Experimental Systems

UDP-Galactose is a vital substrate in a wide array of in vitro and in vivo non-human experimental systems, facilitating the study of fundamental biological processes and disease models.

In vitro studies often utilize radiolabeled UDP-Galactose to characterize galactosyltransferase activity and to label oligosaccharides for structural analysis. ucsd.edu For example, UDP-[6-³H]Galactose has been used to label oligosaccharides with terminal GlcNAc residues in the presence of an exogenous galactosyltransferase. ucsd.edu

In the cellular slime mold Dictyostelium discoideum, the synthesis of a galactose-containing mucopolysaccharide is developmentally regulated, and the activity of the responsible UDP-galactose polysaccharide transferase is studied in cell-free extracts. pnas.org In spinach chloroplasts, the kinetics of monogalactosyldiglyceride synthesis are investigated by measuring the incorporation of galactose from UDP-Galactose. nih.gov Studies on the liver fluke Fasciola hepatica have involved the biochemical characterization of its UDP-galactose 4'-epimerase (FhGALE), including the determination of its kinetic parameters with respect to UDP-Galactose. cambridge.org

In vivo, non-human models are crucial for understanding the role of UDP-Galactose metabolism in health and disease. In Leishmania parasites, the depletion of UDP-Glucose and UDP-Galactose through a conditional degron system leads to growth cessation, highlighting the essentiality of these nucleotide sugars. plos.orgresearchgate.net Studies in yeast (Saccharomyces cerevisiae) expressing human UDP-galactose 4'-epimerase (hGALE) variants have been instrumental in dissecting the functional consequences of mutations associated with type III galactosemia. nih.gov These models allow for the assessment of in vivo activity and stability of the enzyme variants. nih.gov Humanized mouse models, such as the B-hB4GALT1 mouse, have been created to study the in vivo function of human β-1,4-galactosyltransferase 1, an enzyme that utilizes UDP-Galactose. biocytogen.com Additionally, zebrafish have been used as a model to study congenital disorders of glycosylation, where alterations in UDP-Galactose and UDP-Glucose levels are observed. mdpi.com

Genetic Engineering and CRISPR/Cas9 Models for Studying UDP-Galactose Metabolism

The advent of genetic engineering tools, particularly the CRISPR/Cas9 system, has revolutionized the study of UDP-Galactose metabolism by enabling precise manipulation of the genes involved.

CRISPR/Cas9 has been used to create knockout cell lines and animal models to investigate the function of enzymes in the Leloir pathway, which is central to galactose metabolism and UDP-Galactose synthesis. nih.govbohrium.com For instance, constructing GALE-knockout human cell lines using CRISPR/Cas9 has demonstrated the essential role of this enzyme in maintaining the cellular pools of UDP-Galactose and UDP-GalNAc, which in turn affects the structure of the cell-surface glycome. nih.gov Similarly, generating HEK293T cell lines lacking GALE and/or galactose-1-phosphate uridylyltransferase (GALT) has revealed that disruptions in UDP-Galactose synthesis can impair the dimerization of the UDP-Galactose transporter SLC35A2 and its interaction with β-1,4-galactosyltransferase 1 (B4GALT1) in the Golgi apparatus. bohrium.com

In the context of disease modeling, CRISPR/Cas9-mediated suppression of A4GALT, the gene encoding α-1,4-galactosyltransferase, has been shown to rescue endothelial cell dysfunction in a Fabry disease model derived from human induced pluripotent stem cells (hiPSCs). nih.gov This approach highlights the potential of targeting UDP-Galactose-utilizing enzymes for therapeutic purposes. nih.gov

Furthermore, CRISPR interference (CRISPRi), which allows for the reversible silencing of genes, has been employed to systematically optimize metabolic pathways. In Streptococcus thermophilus, a CRISPRi system was used to fine-tune the expression of genes involved in UDP-sugar metabolism to enhance the biosynthesis of exopolysaccharides. scispace.com This study indicated that regulating the precursors of exopolysaccharides, especially UDP-Galactose, facilitated its production. scispace.com

Structural and Functional Studies of UDP-Galactose Binding Enzymes

Understanding the structural and functional aspects of enzymes that bind UDP-Galactose is crucial for elucidating their catalytic mechanisms and the molecular basis of diseases associated with their dysfunction.

X-ray crystallography has provided detailed insights into the binding of UDP-Galactose to various enzymes. For example, the structure of α-1,3-galactosyltransferase (α3GT) in complex with UDP-Galactose revealed a bent conformation of the sugar nucleotide, stabilized by interactions with multiple residues in a highly conserved region of the enzyme. nih.govacs.orgresearchgate.net These structural studies have been complemented by mutagenesis experiments, which have shown that specific residues, such as His315 and Asp316, are critical for catalytic activity. nih.govacs.orgresearchgate.net The negative charge of Asp316, in particular, is essential for creating a catalytically competent conformation for UDP-Galactose binding. nih.govacs.orgresearchgate.net

Similarly, structural analyses of E. coli UDP-galactose 4-epimerase (GALE) complexed with various UDP-sugar analogs have shed light on the conformational changes that occur during catalysis. nih.gov These studies have shown that the enzyme's active site accommodates different sugars through minor rearrangements of water molecules rather than significant changes in the protein's side chains. nih.gov In human GALE, site-directed mutagenesis based on its crystal structure has helped to validate the roles of predicted active site residues and to understand the basis of its broader substrate specificity compared to the E. coli enzyme. nih.gov

Cofactor Binding and Stability Analysis in Enzyme Variants

Many enzymes that utilize UDP-Galactose, such as GALE, require a cofactor, typically NAD+, for their activity. rsc.orgrsc.org The binding of this cofactor is often crucial not only for catalysis but also for maintaining the enzyme's structural stability. rsc.orgresearchgate.net

Studies on disease-associated variants of human GALE have shown that mutations can lead to reduced affinity for NAD+, altered stability, and consequently, reduced enzymatic activity. rsc.orgrsc.orgnih.gov For instance, the p.A89V variant, associated with type III galactosemia, exhibits a significantly increased K_m and a drastically reduced k_cat for UDP-Galactose. rsc.orgrsc.org Molecular modeling and biochemical assays revealed that this mutation introduces a steric clash with the NAD+ cofactor, leading to disturbed cofactor binding and reduced protein stability. rsc.orgrsc.org

Differential scanning fluorimetry and other biophysical techniques are used to assess the thermal stability of enzyme variants and the effect of substrate and cofactor binding. nih.gov For example, some GALE variants show increased stability in the presence of UDP-Galactose or other UDP-sugars. nih.govnih.gov The stability of these variants can be a critical factor in their in vivo function, as unstable proteins may be prone to aggregation and degradation. nih.govmdpi.com Bioinformatics approaches are also employed to predict the effects of mutations on protein stability and cofactor binding, providing valuable insights that can be further validated by in vitro and in vivo experiments. rsc.orgresearchgate.net

| Parameter | Wild-Type hGALE | p.A89V hGALE Variant |

| K_m (UDP-Galactose) | ~69 µM | Increased by ~30-fold |

| k_cat | ~36 s⁻¹ | Reduced by ~180-fold |

| NAD+ Binding | Stable | Reduced affinity, steric clash |